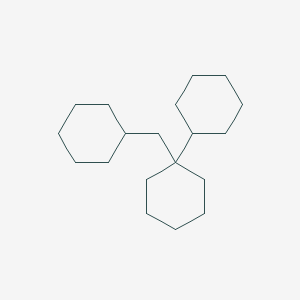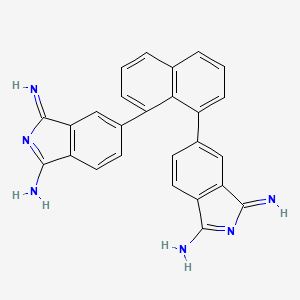
6,6'-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a naphthalene core with two isoindol-3-amine groups attached at the 1 and 8 positions, making it a symmetrical molecule. Its structure allows for interesting electronic and photophysical properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) typically involves the reaction of naphthalene-1,8-diamine with isoindoline-1,3-dione derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the imine bonds. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the quality of the product.
化学反应分析
Types of Reactions
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) involves its ability to interact with various molecular targets. The imine groups can form coordination complexes with metal ions, which can influence the compound’s electronic properties. Additionally, the naphthalene core can participate in π-π interactions with other aromatic systems, affecting its behavior in different environments .
相似化合物的比较
Similar Compounds
Naphthalene diimide: Known for its strong electron affinity and high electron mobility.
Perylene diimide: Another compound with excellent electronic properties, often used in organic electronics.
Bithiophene imide: Used in the development of organic semiconductors.
Uniqueness
6,6’-(Naphthalene-1,8-diyl)bis(1-imino-1H-isoindol-3-amine) stands out due to its symmetrical structure and the presence of both imine and isoindol groups. This combination provides unique electronic and photophysical properties, making it a versatile compound for various applications .
属性
CAS 编号 |
110550-54-4 |
|---|---|
分子式 |
C26H18N6 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
5-[8-(1-amino-3-iminoisoindol-5-yl)naphthalen-1-yl]-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C26H18N6/c27-23-18-9-7-14(11-20(18)25(29)31-23)16-5-1-3-13-4-2-6-17(22(13)16)15-8-10-19-21(12-15)26(30)32-24(19)28/h1-12H,(H3,27,29,31)(H3,28,30,32) |
InChI 键 |
NADTYJMVALHJTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C3=CC4=C(C=C3)C(=NC4=N)N)C(=CC=C2)C5=CC6=C(C=C5)C(=NC6=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
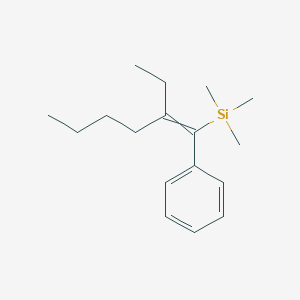
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)

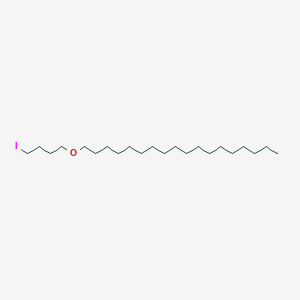
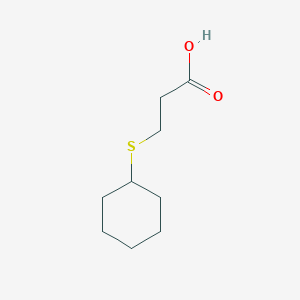
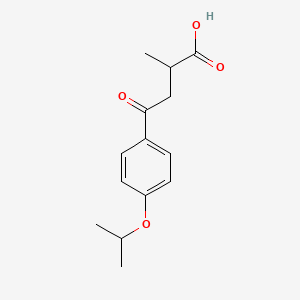
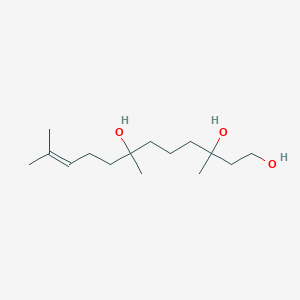
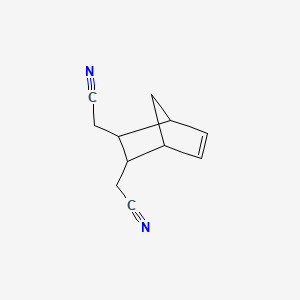
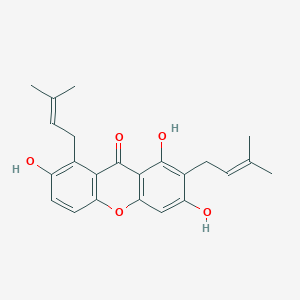
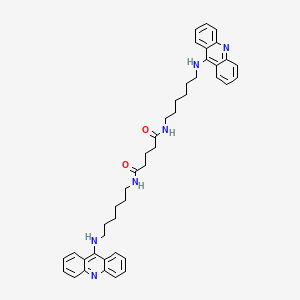
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
